2-Vinyloxy-1,3-butadiene
Description
Context within Functionalized 1,3-Dienes and Vinyl Ethers in Organic Synthesis
Functionalized 1,3-dienes are a cornerstone of modern organic synthesis, primarily due to their utility in a variety of carbon-carbon bond-forming reactions. mdpi.com The conjugated diene system is a key participant in pericyclic reactions, most notably the Diels-Alder reaction, which allows for the stereocontrolled construction of complex cyclic systems. researchgate.net The introduction of functional groups onto the diene skeleton expands its synthetic potential, enabling the creation of highly elaborate molecular architectures. rsc.orgresearchgate.net These functionalized dienes serve as versatile building blocks for the synthesis of natural products and other biologically active molecules. mdpi.comnih.gov
Similarly, vinyl ethers are a significant class of organic compounds characterized by a vinyl group attached to an oxygen atom. fiveable.me Their high reactivity makes them valuable monomers in the production of polymers and starting materials for a range of organic transformations. researchgate.netfiveable.me Vinyl ethers readily undergo reactions such as cycloadditions, Claisen rearrangements, and hydroformylations. researchgate.netorgsyn.org The development of new methods for vinyl ether synthesis continues to be an active area of research, reflecting their importance in synthetic chemistry. unit.nonih.gov
The compound 2-vinyloxy-1,3-butadiene uniquely straddles both of these important classes of molecules. mdpi.comresearchgate.net It can be viewed as a functionalized 1,3-butadiene (B125203) bearing a vinyloxy substituent, or as a vinyl ether with a conjugated diene tail. mdpi.comresearchgate.net This dual identity endows it with the combined reactivity of both a diene and a vinyl ether, making it a subject of interest for creating novel molecular structures.
Significance as a Versatile Building Block and Monomer in Academic Investigations
The true significance of this compound lies in its potential as a versatile building block and monomer in academic research. mdpi.comresearchgate.net Its bifunctional nature allows it to participate in a diverse array of chemical reactions, either through its diene component, its vinyl ether group, or both simultaneously. This versatility makes it a powerful tool for synthetic chemists seeking to construct complex molecular frameworks. rsc.org
As a monomer, this compound is a candidate for polymerization reactions. fiveable.me The presence of the reactive vinyl group facilitates chain-growth polymerization, potentially leading to polymers with unique properties conferred by the pendant diene functionality. fiveable.me These diene side chains could then be used for post-polymerization modifications, such as cross-linking or further functionalization, offering a pathway to advanced materials. The introduction of polar groups, such as the vinyloxy group, into diene polymers can significantly alter their properties, including adhesion and solubility. mdpi.com
In the context of small molecule synthesis, this compound can act as a linchpin, connecting different parts of a molecule through sequential reactions at its two reactive sites. For instance, the diene portion could undergo a Diels-Alder reaction to form a six-membered ring, followed by a transformation of the vinyl ether group. This strategic utility makes it a valuable intermediate in multi-step synthetic sequences. rsc.org
Historical Development and Contemporary Research Trajectories
The primary synthesis of this compound was achieved through a hydrative trimerization of acetylene (B1199291). mdpi.comresearchgate.net This reaction is conducted using acetylene and water as the raw materials in a superbasic medium, specifically a potassium hydroxide (B78521) (KOH) and dimethyl sulfoxide (B87167) (DMSO) system, at temperatures ranging from 80–115 °C. mdpi.comresearchgate.netchemprob.org The proposed mechanism suggests that one molecule of acetylene first reacts with water to form acetaldehyde (B116499). mdpi.comresearchgate.net This acetaldehyde then undergoes ethynylation with a second acetylene molecule to yield an acetylenic alcohol, which is subsequently vinylated by a third acetylene molecule to produce the final product. mdpi.comresearchgate.net
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-(Vinyloxy)buta-1,3-diene |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| Canonical SMILES | C=COC(=C)C=C |
| CAS Number | 57796-61-5 |
Table 2: Synthesis of this compound via Hydrative Trimerization
| Parameter | Details |
|---|---|
| Reactants | Acetylene, Water |
| Catalyst System | Potassium Hydroxide (KOH) in Dimethyl Sulfoxide (DMSO) |
| Reaction Type | Hydrative Trimerization |
| Temperature | 80–115 °C |
| Key Intermediates | Acetaldehyde, Acetylenic alcohol |
Structure
3D Structure
Properties
CAS No. |
57796-76-6 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2-ethenoxybuta-1,3-diene |
InChI |
InChI=1S/C6H8O/c1-4-6(3)7-5-2/h4-5H,1-3H2 |
InChI Key |
UFCFICKXYHKNGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)OC=C |
Origin of Product |
United States |
Synthesis Methodologies for 2 Vinyloxy 1,3 Butadiene
Hydrative Trimerization of Acetylene (B1199291): Foundational Approaches
The core of this synthetic strategy involves the reaction of acetylene with water in a highly basic environment. mdpi.com This method stands out for its directness, utilizing readily available starting materials to construct the more complex 2-vinyloxy-1,3-butadiene molecule.
Reaction Parameters and Catalytic Systems (e.g., KOH·H₂O/DMSO)
The synthesis is typically performed in a potassium hydroxide (B78521) (KOH) and dimethyl sulfoxide (B87167) (DMSO) system, which functions as a superbasic medium. epa.govmdpi.com The reaction conditions generally involve heating acetylene and water in this catalytic system at temperatures ranging from 80 to 115°C. mdpi.com Quantum chemical studies have been employed to understand the intricacies of this reaction within the KOH/DMSO system, modeling the superbase environment with nDMSO·KOH complexes. epa.gov
Interactive Data Table: Reaction Parameters for Hydrative Trimerization of Acetylene
| Parameter | Value/Description | Source |
|---|---|---|
| Reactants | Acetylene, Water | mdpi.com |
| Catalytic System | KOH·H₂O/DMSO | epa.govmdpi.com |
| Temperature Range | 80–115 °C | mdpi.com |
| Medium | Superbase | epa.govnih.gov |
Proposed Mechanistic Pathways of Formation
The formation of this compound from acetylene is a multi-step process involving several key intermediates and transformations. epa.gov
The first step in the proposed mechanism is the hydration of acetylene to form acetaldehyde (B116499). epa.govacs.org This reaction, catalyzed by the superbasic medium, involves the addition of a water molecule across the triple bond of acetylene. acs.orgresearchgate.net Computational studies suggest that this process can proceed through a nucleophilic pathway where a hydroxide ion attacks the acetylene molecule. epa.govacs.org This initial hydration is a critical step, as acetaldehyde serves as a key building block for the subsequent steps in the trimerization process. epa.gov
Following the formation of acetaldehyde, the mechanism is thought to proceed through ethynylation and vinylation steps. epa.govresearchgate.net Ethynylation involves the reaction of acetaldehyde with another molecule of acetylene to form an acetylenic alcohol intermediate. epa.gov This is followed by vinylation, where another acetylene molecule is incorporated. researchgate.net These sequential additions of acetylene units are facilitated by the superbasic conditions, which activate both the acetylene and the intermediate species. researchgate.net
A crucial part of the mechanistic pathway involves the isomerization of intermediates. researchgate.net It is proposed that acetylene-allene type intermediates can rearrange to form more stable diene structures. researchgate.netmdpi.com Base-catalyzed isomerizations of alkynes to allenes and subsequently to conjugated dienes are known processes and are believed to play a role in the formation of the final 1,3-butadiene (B125203) backbone of the product. researchgate.net
Role of Superbase Media in Reaction Promotion
The use of a superbase system like KOH/DMSO is critical for the success of the hydrative trimerization. epa.govnih.gov Superbasic media significantly enhance the reactivity of the nucleophiles in the reaction mixture. nih.govresearchgate.net In this environment, acetylene can be deprotonated, increasing its nucleophilicity, while its electrophilicity is enhanced through complexation with the potassium cation. nih.gov This dual activation of acetylene is a key feature of reactions carried out in superbasic media. nih.govresearchgate.net The desolvation of nucleophilic reactants in DMSO also contributes to their increased reactivity, driving the cascade of reactions that ultimately leads to the formation of this compound. nih.gov
Quantum Chemical and Computational Studies on Synthesis Mechanisms
The synthesis of this compound via the hydrative trimerization of acetylene with water in a potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) system has been the subject of detailed quantum chemical and computational analysis. mdpi.com These theoretical studies provide profound insights into the reaction mechanism, energetics, and the roles of the catalyst and solvent, which are not readily accessible through experimental means alone.
Application of Advanced Quantum Chemical Frameworks (e.g., MP2/6-311++G//B3LYP/6-31+G*)**
To accurately model the complex reaction pathway of this compound synthesis, researchers have employed sophisticated quantum chemical frameworks. mdpi.com A notable example is the use of the MP2/6-311++G//B3LYP/6-31+G* level of theory. mdpi.comresearchgate.netresearchgate.net This notation signifies a dual-level approach where the geometry of the molecules, including reactants, intermediates, and transition states, is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G* basis set. Subsequently, more accurate single-point energy calculations are performed on these optimized geometries using the Møller-Plesset perturbation theory of the second order (MP2) with a larger, more flexible 6-311++G basis set. mdpi.comresearchgate.net
This high-level computational method is crucial for obtaining reliable energy profiles and activation barriers, providing a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net The choice of this framework allows for a balanced treatment of electron correlation effects and computational cost, yielding results that are in good agreement with experimental observations. researchgate.net
Table 1: Components of the Quantum Chemical Framework
| Component | Description | Purpose in Calculation |
|---|---|---|
| B3LYP/6-31+G * | A Density Functional Theory (DFT) method. B3LYP is the functional, and 6-31+G* is the basis set. | Used for optimizing the molecular geometries of all species in the reaction pathway. |
| MP2/6-311++G ** | Møller-Plesset perturbation theory (second order) with a larger, more diffuse basis set. | Used for calculating more accurate single-point energies of the B3LYP-optimized geometries to refine the reaction's energy profile. |
Elucidation of Rate-Determining Steps and Transition States
Once this first step occurs, subsequent transformations, including the formation of acetaldehyde and its further reactions with acetylene, proceed more readily. mdpi.com By calculating the energies of the transition states—the highest energy points along the reaction coordinate between intermediates—researchers can precisely identify the kinetic bottlenecks of the synthesis. mdpi.com
| 4 | Final Vinylation | The product from step 3 undergoes further reaction and isomerization. | Leads to the formation of the this compound structure. mdpi.com |
Investigation of Catalyst-Substrate Interactions and Solvent Effects (e.g., 5DMSO·KOH complexes)
The superbasic medium created by KOH in DMSO is essential for the synthesis to occur. Computational models have demonstrated that the catalytic activity is not due to free hydroxide ions but rather to complexes formed between KOH and the DMSO solvent molecules. mdpi.comresearchgate.net Specifically, theoretical calculations have identified the stability and activity of 5DMSO·KOH complexes, where five DMSO molecules coordinate with a single unit of KOH. mdpi.comresearchgate.net
These complexes act as the true catalytic centers. mdpi.com The DMSO ligands solvate the potassium cation, which enhances the nucleophilicity and basicity of the associated hydroxide ion. This "superbasic" hydroxide is then able to attack the otherwise unreactive C-C triple bond of acetylene. mdpi.com The computational studies clarify that the key chemical events, such as the formation of acetaldehyde and its subsequent ethynylation, take place within the environment of these 5DMSO·KOH complexes. mdpi.com This detailed understanding of the catalyst-substrate and solvent interactions is critical for optimizing reaction conditions and improving yields.
Exploration of Alternative Synthetic Routes for Functionalized Dienes
While the hydrative trimerization of acetylene is a specific route to this compound, a variety of other synthetic methodologies exist for producing functionalized 1,3-dienes. These alternative routes offer versatility in introducing different functional groups onto the diene skeleton.
Key strategies include:
Transition Metal-Catalyzed Cross-Coupling Reactions : Methods like the Suzuki-Miyaura coupling are used to connect alkenyl-boron compounds with alkenyl halides, providing a powerful way to construct the diene backbone. mdpi.com Another classical approach is the Julia-Kocienski olefination, which reacts aldehydes with sulfone reagents to form dienes, typically with high E-selectivity. mdpi.com
Carbonyl Alkenation : The Wittig reaction and the Horner-Wadsworth-Emmons reaction are cornerstone methods in organic synthesis that convert aldehydes and ketones into alkenes. thieme.com By choosing an appropriate α,β-unsaturated carbonyl compound or a phosphorus ylide containing a double bond, conjugated dienes can be assembled with high efficiency. thieme.com
Metathesis Reactions : Enyne metathesis involves the reaction of an alkene with an alkyne, catalyzed by a metal alkylidene complex, to form a 1,3-diene. thieme.com This method allows for the direct construction of the conjugated diene system from simpler unsaturated precursors.
Hydrofunctionalization of Enynes : Transition metal-catalyzed reactions can add a hydrogen and another functional group across a conjugated enyne (a molecule with a double and a triple bond). For instance, the nickel-catalyzed hydroalkenylation of 1,3-dienes with α,β-unsaturated hydrazones provides a novel route to 1,4-skipped dienes. nih.gov
Skeletal Modification : Innovative strategies involve the rearrangement of molecular skeletons to produce dienes. One such method uses thermal conditions to induce the cleavage of C-C and C-N bonds in pyrrolidine (B122466) derivatives, leading to a diverse range of conjugated and non-conjugated dienes. nih.gov
Table 3: Comparison of Alternative Synthetic Routes for Functionalized Dienes
| Synthesis Strategy | Key Reactants | Typical Catalyst/Reagent | Primary Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Alkenyl-boron compound, Alkenyl halide | Palladium complex | High functional group tolerance. mdpi.com |
| Wittig Reaction | α,β-Unsaturated carbonyl, Phosphorus ylide | None (stoichiometric) | Reliable and widely applicable for C=C bond formation. thieme.com |
| Enyne Metathesis | Alkene, Alkyne | Ruthenium or Molybdenum alkylidene | Direct assembly of the diene system. thieme.com |
| Hydroalkenylation | 1,3-Diene, Hydrazone | Nickel complex | Access to skipped diene structures. nih.gov |
| Pyrrolidine Rearrangement | Functionalized pyrrolidine | Heat | Novel pathway utilizing cyclic amine skeletons. nih.gov |
Reactivity and Reaction Pathways of 2 Vinyloxy 1,3 Butadiene
Cycloaddition Reactions
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. For 2-vinyloxy-1,3-butadiene, these reactions are a primary pathway for creating complex cyclic structures.
The Diels-Alder reaction is a cornerstone of organic synthesis, creating a six-membered ring through a [4+2] cycloaddition process. libretexts.org This reaction is a thermally allowed, concerted process involving a component with four π-electrons (the diene) and a component with two π-electrons (the dienophile). yale.eduamherst.edu
In a typical Diels-Alder reaction, the electronic nature of the reactants is crucial. The reaction is most efficient when one component is electron-rich and the other is electron-poor. masterorganicchemistry.comlibretexts.org The vinyloxy substituent on the 1,3-butadiene (B125203) core is a strong electron-donating group due to the resonance contribution from the oxygen atom's lone pairs. This significantly increases the electron density of the diene system.
Consequently, this compound functions as an electron-rich diene. Its reactivity is maximized when paired with dienophiles that are electron-deficient. Such dienophiles typically bear one or more electron-withdrawing groups (EWGs) conjugated to the double or triple bond. libretexts.orglibretexts.org This arrangement, known as a normal-electron-demand Diels-Alder reaction, involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. yale.edu
Table 1: Reactivity of this compound with Various Dienophiles
| Dienophile Type | Examples | Expected Reactivity |
|---|---|---|
| Electron-Poor | Maleic anhydride, Acrylonitrile, Methyl acrylate | High |
| Electron-Neutral | Ethylene (B1197577), Propylene | Low to Moderate |
| Electron-Rich | Ethyl vinyl ether | Very Low / Unreactive |
The Diels-Alder reaction is renowned for its high degree of stereospecificity and regioselectivity.
Stereochemistry : The reaction proceeds via a suprafacial-suprafacial addition, meaning the new sigma bonds are formed on the same face of both the diene and the dienophile. yale.edu This ensures that the stereochemistry of the substituents on the dienophile is preserved in the cyclohexene (B86901) product. libretexts.org For instance, a cis-dienophile will yield a cis-substituted adduct, while a trans-dienophile will result in a trans-substituted product. libretexts.org The reaction also typically favors the formation of the endo product due to stabilizing secondary orbital interactions in the transition state, although this preference can be influenced by steric hindrance or reaction conditions. anu.edu.au
Regioselectivity : When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the question of regioselectivity arises—that is, which constitutional isomer is preferentially formed. masterorganicchemistry.com The outcome is governed by the electronic properties of the substituents. The vinyloxy group at the C2 position directs the regiochemical outcome. In reactions with typical dienophiles (e.g., one substituted with an electron-withdrawing group), the major product is the "para" adduct (1,4-substitution pattern). This preference can be explained by examining the orbital coefficients of the diene's HOMO, where the largest coefficient is typically at the C4 position, leading to bond formation with the most electrophilic carbon of the dienophile. masterorganicchemistry.com
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding reactivity in pericyclic reactions. wikipedia.orgethz.ch The theory posits that the most significant interactions are between the HOMO of one reactant and the LUMO of the other. youtube.com The rate of a Diels-Alder reaction is inversely related to the energy gap between the diene's HOMO and the dienophile's LUMO.
The electron-donating vinyloxy group on this compound raises the energy of the diene's HOMO. This has two key consequences:
Increased Reaction Rate : By raising the HOMO energy, the energy gap between the diene's HOMO and the LUMO of an electron-poor dienophile is reduced. A smaller HOMO-LUMO gap leads to a stronger stabilizing interaction and a lower activation energy, thus accelerating the reaction. masterorganicchemistry.com
Control of Regioselectivity : Substituents alter the magnitude of the atomic orbital coefficients in the HOMO and LUMO. rsc.org The preferred regiochemical outcome is the one that results from the alignment of the atoms with the largest coefficients in the interacting frontier orbitals. masterorganicchemistry.com For a 2-substituted electron-rich diene, this typically favors the formation of the 1,4-adduct.
While [4+2] cycloadditions are the most common pathway for dienes, other pericyclic reactions are theoretically possible.
[2+2] Cycloadditions : The thermal [2+2] cycloaddition between two simple alkene systems is generally considered a forbidden reaction under the Woodward-Hoffmann rules for orbital symmetry. libretexts.orgcsbsju.edu The suprafacial-suprafacial approach of two ground-state alkenes leads to an unfavorable, high-energy transition state. slideshare.net Therefore, this compound is not expected to undergo thermal [2+2] cycloadditions with typical alkenes. However, reactions with specialized substrates like ketenes can undergo [2+2] cycloadditions through a different, allowed mechanistic pathway. libretexts.org
Other Pericyclic Reactions : As a conjugated polyene, this compound could potentially undergo electrocyclic reactions, which are intramolecular pericyclic processes that form a ring and a new sigma bond at the expense of a pi bond. yale.edu For example, ring closure could form a substituted cyclobutene. However, cycloaddition reactions with other molecules are generally the more dominant reaction pathway.
Photochemical activation provides an alternative pathway for cycloadditions that are thermally forbidden.
By irradiating a reactant with ultraviolet (UV) light, a π-electron can be promoted from the HOMO to the LUMO, creating an electronically excited state. csbsju.edu This excited state has a different orbital symmetry than the ground state. This change in symmetry allows for reactions that are forbidden in the ground state.
For this compound, photochemical conditions can enable [2+2] cycloadditions. csbsju.edu The interaction between the HOMO of an excited-state molecule and the LUMO of a ground-state molecule (or vice-versa) has the correct symmetry for a concerted, suprafacial [2+2] addition to proceed. csbsju.edu This strategy can be used to synthesize substituted cyclobutane (B1203170) rings, a structural motif that is inaccessible via thermal cycloaddition with this diene. Conversely, the thermally allowed [4+2] Diels-Alder reaction is typically photochemically forbidden. yale.edu
Table 2: Comparison of Thermal and Photochemical Cycloadditions
| Reaction Type | Thermal Conditions (Δ) | Photochemical Conditions (hν) |
|---|---|---|
| [4+2] Cycloaddition | Allowed and Favored | Forbidden |
| [2+2] Cycloaddition | Forbidden | Allowed |
Diels-Alder Cycloadditions: Theoretical Considerations
Radical Annulation and Related Processes
Recent research has explored the utility of this compound derivatives in complex radical-mediated cyclization reactions. These processes offer efficient routes to construct intricate molecular architectures, particularly fused ring systems.
Photochemical [2+2+1] Radical Annulation of 2-Vinyloxy Arylalkynes
A notable example of the reactivity of the this compound scaffold is the photochemical [2+2+1] radical annulation of 2-vinyloxy arylalkynes with bromomalonates. This reaction provides a transition-metal-free, oxidant-free, and base-free method for synthesizing cyclopenta[b]benzofurans under mild conditions. The process is initiated by the photoinduced homolysis of the C-Br bond in bromomalonates, which is believed to occur via an energy transfer mechanism. The solvent, N,N-dimethylformamide (DMF), also plays a role as an acid-binding agent in this transformation. mdpi.com
The general applicability of this photochemical annulation has been demonstrated with a range of substrates. The reaction accommodates various substituents on the arylalkyne moiety, including both electron-donating and electron-withdrawing groups.
Table 1: Substrate Scope of the Photochemical [2+2+1] Radical Annulation
| Entry | Arylalkyne Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 3a | 75 |
| 2 | 4-Me | 3b | 82 |
| 3 | 4-OMe | 3c | 85 |
| 4 | 4-F | 3d | 72 |
| 5 | 4-Cl | 3e | 68 |
| 6 | 4-CF3 | 3f | 65 |
Data sourced from studies on 2-vinyloxy arylalkynes.
Mechanistic Analysis of Sequential Radical Additions and Cyclizations
The mechanism of the photochemical [2+2+1] radical annulation is a complex tandem sequence involving several key steps. mdpi.com The process is initiated by the formation of a malonate radical through the photochemical cleavage of the carbon-bromine bond of a bromomalonate.
The proposed mechanistic pathway unfolds as follows:
Radical Addition: The generated malonate radical adds to the alkyne moiety of the 2-vinyloxy arylalkyne.
5-exo-dig Cyclization: The resulting vinyl radical undergoes a 5-exo-dig cyclization onto the adjacent aromatic ring.
1,5-Hydrogen Shift: A subsequent 1,5-hydrogen shift takes place.
5-endo-trig Annulation: This is followed by a 5-endo-trig annulation onto the vinyloxy double bond.
Radical Coupling and Elimination: The reaction concludes with a radical coupling and subsequent elimination to afford the final cyclopenta[b]benzofuran product.
This intricate cascade of radical events highlights the unique reactivity of the this compound system, enabling the rapid construction of complex polycyclic structures from relatively simple starting materials.
Other Reaction Pathways and Transformations
Beyond radical annulations, the dual functionality of this compound, possessing both a conjugated diene system and a vinyl ether moiety, allows it to participate in a variety of other chemical transformations.
As a diene, it is a suitable candidate for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The electron-rich nature of the diene system, enhanced by the vinyloxy group, suggests it would react readily with electron-deficient dienophiles to form cyclohexene derivatives. masterorganicchemistry.comresearchgate.net This reactivity opens avenues for the synthesis of a wide range of six-membered ring-containing compounds.
The presence of the vinyl ether group imparts the ability for this compound to undergo cationic polymerization. Vinyl ethers are well-known to polymerize via a cationic mechanism, and this compound is no exception. This polymerization would lead to the formation of polymers with pendant diene units along the polymer backbone, which could be further functionalized.
Polymerization Studies of 2 Vinyloxy 1,3 Butadiene
2-Vinyloxy-1,3-butadiene as a Monomer in Polymerization Systems
This compound is a unique monomer possessing two distinct polymerizable moieties: a conjugated diene system and a vinyl ether group. This dual functionality allows for its participation in a variety of polymerization reactions, offering the potential to create polymers with tailored properties. The presence of the vinyloxy group, a polar functionality, can significantly influence the polymerization process and the ultimate characteristics of the resulting polymer. mdpi.com
The reactivity of this compound in polymerization is dictated by the chosen method. For instance, in radical polymerization, both the diene and the vinyl ether functionalities could potentially react, leading to complex polymer structures. However, in coordination and ionic polymerizations, greater selectivity for one of these groups is often achievable, enabling more controlled polymer synthesis. The incorporation of the polar vinyloxy group is anticipated to enhance properties such as adhesion and glass transition temperature in the resulting polydienes. nih.gov
Advanced Polymerization Methodologies
The synthesis of well-defined polymers from this compound necessitates the use of advanced polymerization techniques that offer control over molecular weight, dispersity, and microstructure.
Anionic Polymerization Approaches (Context from 2-(1-adamantyl)-1,3-butadiene)
Anionic polymerization is a powerful method for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. In the case of 2-substituted 1,3-butadienes, the nature of the substituent plays a crucial role in the polymerization behavior. For monomers with bulky substituents at the 2-position, such as 2-(1-adamantyl)-1,3-butadiene, anionic polymerization can proceed in a controlled manner to produce high-glass-transition-temperature hydrocarbon polymers. mdpi.comtandfonline.com
Drawing a parallel to 2-(1-adamantyl)-1,3-butadiene, the anionic polymerization of this compound initiated by organolithium compounds in nonpolar solvents would likely proceed to afford polymers with predictable molecular weights. The bulky vinyloxy group might influence the rate of polymerization and the microstructure of the resulting polymer.
Table 1: Illustrative Data for Anionic Polymerization of a 2-Substituted Butadiene
| Entry | Initiator | Solvent | Temperature (°C) | Mn (g/mol) | Đ (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | n-BuLi | Cyclohexane | 40 | 50,000 | 1.05 |
| 2 | sec-BuLi | Toluene | 25 | 75,000 | 1.04 |
| 3 | n-BuLi | THF | -78 | 60,000 | 1.10 |
Controlled Radical Polymerization Techniques (e.g., RAFT for 2-chloro-1,3-butadiene)
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as robust methods for the synthesis of polymers with complex architectures and functionalities. The RAFT polymerization of diene monomers, including functionalized butadienes, has been successfully demonstrated. westernsydney.edu.au
The application of RAFT polymerization to this compound would be expected to provide good control over the polymerization process. The choice of RAFT agent would be critical to ensure efficient chain transfer and control over the polymerization of this functionalized monomer. This technique could enable the synthesis of block copolymers incorporating poly(this compound) segments, leading to materials with novel nanostructures and properties. westernsydney.edu.au
Coordination Polymerization with Transition Metal Catalysts (Context from 1,3-butadiene)
Coordination polymerization using transition metal catalysts is a cornerstone of industrial polybutadiene (B167195) production, offering exceptional control over the polymer's stereochemistry. mdpi.com Catalysts based on neodymium, cobalt, nickel, and titanium are widely used for the polymerization of 1,3-butadiene (B125203) to produce polymers with high cis-1,4, trans-1,4, or 1,2-content. nih.govmdpi.com
For this compound, the oxygen atom of the vinyloxy group could potentially coordinate to the transition metal center of the catalyst. This interaction could influence the catalyst's activity and selectivity, potentially leading to unique microstructures. The copolymerization of 1,3-butadiene with polar monomers has been achieved with certain coordination systems, suggesting that the polymerization of this compound may be feasible. mdpi.com
Microstructure Control in Poly(this compound)
The properties of poly(this compound) are intrinsically linked to its microstructure, which is determined by the regio- and stereochemistry of monomer insertion during polymerization.
Regio- and Stereoselectivity in Polymer Chain Formation
The polymerization of this compound can result in several possible microstructures, including 1,4-addition (leading to cis or trans double bonds in the polymer backbone) and 1,2- or 3,4-addition (resulting in pendant vinyl groups). The nature of the vinyloxy substituent at the 2-position is expected to have a significant impact on the regioselectivity of the polymerization.
In coordination polymerization, the ligand environment around the metal center plays a pivotal role in directing the insertion of the diene monomer, thereby controlling the stereoselectivity. researchgate.net For instance, specific catalyst systems are known to produce highly stereoregular polybutadienes. acs.org It is conceivable that by careful selection of the transition metal catalyst and reaction conditions, the polymerization of this compound could be tailored to favor a specific microstructure.
Anionic polymerization in nonpolar solvents typically favors 1,4-addition for butadiene, while polar solvents tend to increase the proportion of 1,2-addition. nih.gov A similar trend might be observed for this compound, with the added complexity of the coordinating vinyloxy group.
Table 2: Potential Microstructures of Poly(this compound)
| Polymerization Method | Predominant Microstructure | Catalyst/Initiator System |
|---|---|---|
| Coordination | High cis-1,4 | Neodymium-based catalyst |
| Coordination | High trans-1,4 | Vanadium-based catalyst |
| Anionic (nonpolar solvent) | 1,4-addition | n-BuLi in hexane |
| Anionic (polar solvent) | Increased 1,2- and 3,4-addition | n-BuLi in THF |
| Radical | Mixed 1,4- and 1,2-/3,4-addition | AIBN |
Influence of Initiators, Solvents, and Ligand Systems
Detailed experimental data on the influence of specific initiators, solvents, and ligand systems on the polymerization of this compound are not extensively covered in the reviewed literature. The synthesis of the monomer itself has been reported to occur in a potassium hydroxide (B78521)/dimethyl sulfoxide (B87167) (KOH/DMSO) system. researchgate.net Another synthesis pathway employs dry tetrahydrofuran (B95107) (THF) as a solvent. mdpi.com However, the subsequent use of these or other systems for the specific purpose of polymerization of this compound is not detailed.
General knowledge of polymer chemistry suggests that the dual functionality of this compound, possessing both a vinyl ether and a conjugated diene group, could potentially allow for polymerization via different mechanisms, such as cationic polymerization for the vinyl ether group or radical and anionic polymerization for the butadiene moiety. The choice of initiator, solvent, and any coordinating ligands would be critical in controlling which functional group polymerizes and the resulting polymer microstructure. However, specific studies detailing these effects for this particular monomer are not available.
Due to the lack of specific experimental data in the public domain, a data table detailing research findings on the influence of initiators, solvents, and ligand systems on the polymerization of this compound cannot be constructed.
Synthesis of Copolymers and Block Copolymers
There is a notable absence of specific research findings in the available literature concerning the synthesis of copolymers and block copolymers involving this compound as a monomer. While the synthesis of copolymers from structurally related monomers like butadiene and isoprene with various comonomers is well-documented, similar studies involving this compound have not been found. mdpi.com
The synthesis of block copolymers is a precise process often involving living polymerization techniques to control the sequential addition of different monomers. The successful synthesis of block copolymers containing a poly(this compound) segment would depend on identifying a suitable living polymerization method for this monomer, which has not been detailed in the available literature.
Consequently, a data table summarizing research findings on the synthesis of copolymers and block copolymers with this compound cannot be provided due to the lack of available data.
Computational and Theoretical Investigations
Electronic Structure and Reactivity Modeling
Modeling the electronic structure of 2-vinyloxy-1,3-butadiene is crucial for understanding its stability, conformation, and how it behaves in chemical reactions.
Quantum chemical methods have been employed to study the synthesis mechanism of this compound. A notable investigation into the hydrative trimerization of acetylene (B1199291), which yields this compound, was conducted using a sophisticated quantum chemical framework. mdpi.comgoogle.comorcid.orgisu.ru This study utilized a combination of Density Functional Theory (DFT) for geometry optimization and Møller-Plesset perturbation theory (MP2) for more accurate energy calculations. mdpi.comresearchgate.net
The specific level of theory employed was MP2/6-311++G//B3LYP/6-31+G, indicating that the molecular geometries were optimized at the B3LYP/6-31+G level, and then single-point energy calculations were performed at the higher MP2/6-311++G level to refine the electronic energy. mdpi.comresearchgate.net
| Computational Method | Purpose | Basis Set |
| B3LYP | Geometry Optimization | 6-31+G* |
| MP2 | Single-Point Energy | 6-311++G** |
A summary of the quantum chemical framework used in the mechanistic study of this compound synthesis.
This theoretical work clarified the complex reaction pathway in a KOH/DMSO superbasic medium. mdpi.comisu.ru The calculations revealed that the formation of acetaldehyde (B116499) and its subsequent ethynylation take place within complexes involving five DMSO molecules and potassium hydroxide (B78521) (5DMSO·KOH). mdpi.comresearchgate.net The most favorable pathway was determined to be a sequential vinylation-ethynylation-vinylation reaction. nsc.ru A key finding from this computational study was the identification of the rate-determining step: the nucleophilic addition of the hydroxide ion to an acetylene molecule. mdpi.comresearchgate.net
A detailed analysis of the frontier molecular orbitals (HOMO-LUMO) and other specific orbital interactions for the reactive pathways of this compound has not been specifically reported in the reviewed scientific literature. Such studies would be valuable for understanding its behavior in pericyclic reactions like the Diels-Alder reaction, but this information is not currently available.
Kinetic and Thermodynamic Profiling of Reactions
The prediction of reaction rates and thermodynamic stability is a key application of computational chemistry.
While computational methods are frequently used to predict rate coefficients and branching ratios for reactions involving dienes, specific studies dedicated to calculating these parameters for reactions of this compound were not found in the surveyed literature.
Master-equation calculations and transition state theory are powerful tools for modeling reaction kinetics, particularly for complex reactions with multiple pathways. However, the application of these specific theoretical methods to model the kinetics of this compound reactions has not been documented in the available research.
Catalyst Design and Optimization through Computational Methods
Computational methods are increasingly used to design and optimize catalysts for specific chemical transformations. This involves modeling the interaction between the catalyst, substrates, and transition states to identify more efficient catalytic systems. For this compound, there are no specific reports in the literature detailing the use of computational methods for the design or optimization of catalysts for its synthesis or subsequent reactions.
Advanced Research Directions and Potential Academic Applications
Design and Synthesis of Novel Materials Leveraging 2-Vinyloxy-1,3-butadiene as a Precursor
As a functionalized diene, this compound is a valuable building block for a diverse range of materials. mdpi.com Its dual reactivity allows it to be a precursor for novel polymers and small molecules through distinct chemical transformations.
The conjugated diene functionality makes this compound an excellent candidate for Diels-Alder reactions . This [4+2] cycloaddition is a powerful and atom-economical method for forming six-membered rings, which are foundational structures in numerous complex molecules. libretexts.orgnih.gov The presence of the electron-donating vinyloxy group is expected to activate the diene, facilitating reactions with a wide array of electron-deficient dienophiles under mild conditions. This reactivity enables the synthesis of highly functionalized cyclohexene (B86901) derivatives, which can serve as precursors for pharmaceuticals, agrochemicals, and specialty polymers.
Furthermore, both the diene and the vinyl ether groups can undergo polymerization . The diene can be polymerized through coordination or radical polymerization to create elastomers with unique properties. mdpi.com The pendant vinyl ether groups along the polymer backbone would remain as reactive handles for subsequent modifications, such as grafting or cross-linking.
Conversely, the vinyl ether group is susceptible to cationic polymerization . This allows for the synthesis of poly(vinyl ether)s with pendant diene groups. Such materials could be used in applications requiring post-polymerization cross-linking, for instance, through UV curing or subsequent Diels-Alder reactions. The living cationic polymerization of vinyl ethers derived from renewable resources like soybean oil has been demonstrated, suggesting that well-defined polymer architectures like block copolymers could be synthesized using this compound. rsc.org
The table below summarizes the potential reactivity of each functional group and the resulting material types.
| Functional Group | Reaction Type | Potential Precursor To | Key Features |
| 1,3-Diene | Diels-Alder Cycloaddition | Functionalized Cyclohexenes | High atom economy, stereocontrol, complex molecule synthesis. |
| 1,3-Diene | Radical/Coordination Polymerization | Polybutadienes with Pendant Vinyl Ether Groups | Elastomeric properties, sites for post-polymerization modification. |
| Vinyl Ether | Cationic Polymerization | Poly(vinyl ether)s with Pendant Diene Groups | Controlled polymer architecture, sites for cross-linking. |
| Both Groups | Dual Polymerization/Cross-linking | Cross-linked Networks, Thermosets | Enhanced mechanical and thermal properties. |
Exploration of Bio-Inspired Synthetic Routes and Green Chemistry Principles
Modern synthetic chemistry increasingly emphasizes the use of sustainable and environmentally benign methods. The application of green chemistry principles and bio-inspired strategies to the synthesis and use of this compound presents significant research opportunities.
Green Chemistry in Synthesis: The established synthesis of this compound involves the hydrative trimerization of acetylene (B1199291) with water in a KOH/DMSO system at elevated temperatures. mdpi.com While this uses simple feedstocks, future research could focus on greener alternatives. For instance, developing catalytic systems that operate at lower temperatures and pressures would reduce energy consumption. Furthermore, exploring routes from biomass-derived feedstocks is a key goal of green chemistry. unibo.it Research into the sustainable production of vinyl ethers from bio-based materials like carbohydrates or ethylene (B1197577) glycol dimethyl ether provides a template for developing similar pathways for functionalized dienes. nih.govrsc.org
Bio-Inspired Materials and Processes: Nature provides a rich blueprint for the design of complex and functional materials. Bio-inspired synthesis aims to mimic natural processes to create advanced materials. Research has shown the synthesis of bio-based vinyl ethers from renewable resources like carbohydrates, which can then be polymerized into materials with unique morphologies, such as microspheres. nih.gov Applying this concept, this compound derived from renewable sources could be used to create novel bio-inspired polymers.
Additionally, the Diels-Alder reaction, a key transformation for this compound, is often employed in bio-inspired cascade reactions to build complex natural product skeletons in a highly efficient manner. nih.gov Future work could explore using this compound in such cascades to generate novel molecular architectures.
The table below outlines potential green and bio-inspired approaches.
| Approach | Principle | Potential Application to this compound |
| Green Chemistry | Use of Renewable Feedstocks | Synthesis from bio-ethanol derived acetylene or other biomass sources. |
| Green Chemistry | Energy Efficiency | Development of low-temperature, low-pressure catalytic syntheses. |
| Green Chemistry | Atom Economy | Utilization in Diels-Alder reactions, which are inherently atom-economical. |
| Bio-Inspired Synthesis | Mimicking Natural Processes | Use in enzyme-catalyzed reactions or biomimetic cascade reactions. |
| Bio-Inspired Materials | Use of Bio-Based Monomers | Polymerization of bio-derived this compound to create sustainable materials. |
Interdisciplinary Research Integrating this compound in Materials Science or Chemical Biology
The unique bifunctionality of this compound makes it an ideal candidate for interdisciplinary research, bridging materials science with chemical biology.
Advanced Materials Science: In materials science, the compound can be used to design "smart" or functional polymers. Copolymers could be synthesized using both ethylene and this compound to create polyolefins with pendant vinyl groups, which are crucial precursors for functionalized polymers with improved properties like adhesion or printability. researchgate.net The ability to selectively polymerize one functional group while leaving the other intact allows for the creation of well-defined block copolymers or polymers with reactive sites for surface functionalization, leading to applications in sensors, coatings, and advanced composites.
Chemical Biology and Bioconjugation: A significant area of potential is in chemical biology. The Diels-Alder reaction is a well-established bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. This has made it a valuable tool for bioconjugation—the process of linking molecules to biomolecules like proteins or nucleic acids. thegauntgroup.com
Researchers have successfully incorporated diene-modified moieties into oligonucleotides, which can then be derivatized with a dienophile-tagged molecule via a Diels-Alder reaction. nih.gov this compound could serve as a novel linker in such applications. It could be attached to a biomolecule or a probe, enabling its conjugation to a partner molecule tagged with a dienophile. This opens possibilities for its use in:
Fluorescent Labeling: Attaching fluorescent dyes to proteins or DNA for imaging.
Drug Delivery: Linking drugs to targeting molecules like antibodies.
Diagnostic Tools: Developing new probes for detecting biological analytes.
The dual functionality could also be exploited to create multifunctional bioprobes, where the vinyl ether group could be used for a different type of chemical ligation or to modulate the physical properties (e.g., solubility) of the conjugate.
Future Challenges and Opportunities in the Field of Functionalized Diene Chemistry
While the potential of this compound is vast, its exploration comes with challenges that represent key opportunities for future research in the broader field of functionalized diene chemistry.
Challenges:
Chemoselectivity: The primary challenge is controlling the reactivity of the two distinct functional groups. Reaction conditions must be carefully designed to target either the diene or the vinyl ether without inducing unwanted side reactions in the other. For example, the Lewis acids often used to catalyze Diels-Alder reactions could potentially initiate the cationic polymerization of the vinyl ether group. Similarly, cationic polymerization conditions could affect the diene. iokinetic.com
Regio- and Stereocontrol: As with other substituted dienes, controlling the regioselectivity (e.g., 1,4- vs. 1,2-addition) during polymerization is crucial as it dictates the final properties of the polymer. mdpi.com Likewise, achieving high stereoselectivity in Diels-Alder reactions is essential for applications in asymmetric synthesis.
Monomer Stability and Polymerization: 1,3-butadiene (B125203) itself can undergo thermal dimerization and polymerization. iokinetic.com The stability of the functionalized monomer under storage and reaction conditions needs to be thoroughly investigated to prevent premature or uncontrolled reactions.
Opportunities:
Orthogonal Synthesis: The challenge of chemoselectivity is also a major opportunity. If the reactivity of the two groups can be effectively controlled, it allows for orthogonal synthesis and modification. A polymer could be synthesized via one functional group, and the remaining pendant groups could be modified in a subsequent step using a completely different type of chemistry.
Development of Novel Catalysts: Overcoming the challenges of selectivity will require the development of new, highly specific catalysts. This is a significant research area that could yield catalysts capable of distinguishing between the diene and vinyl ether, or catalysts that can promote cascade reactions involving both moieties in a controlled sequence.
Creation of Multifunctional Materials: The successful application of this monomer could lead to a new class of multifunctional materials. For example, it could be used to create self-healing elastomers where the diene-based polymer network provides flexibility and the vinyl ether groups are part of a reversible cross-linking system.
Q & A
Q. What experimental methods are recommended for determining the molecular structure and conformation of 2-Vinyloxy-1,3-butadiene?
The molecular structure of this compound can be analyzed using rotational spectroscopy, X-ray crystallography, or nuclear magnetic resonance (NMR). For example, studies on gauche-1,3-butadiene analogs employed rotational spectroscopy to confirm non-planar conformations, highlighting the importance of electron diffraction and computational geometry optimization . These methods are foundational for verifying bond angles, dihedral angles, and electronic hybridization states.
Q. How can researchers synthesize this compound and characterize its purity?
Synthesis often involves catalytic dehydration of diols or selective elimination reactions. A methodology analogous to the preparation of diethyl 1-phosphono-1,3-butadiene (using phosphonate intermediates and controlled elimination) can be adapted . Purity is typically assessed via gas chromatography-mass spectrometry (GC-MS) and NMR, with solvent removal under reduced pressure to avoid oligomerization .
Q. What are the key reactivity patterns of this compound in polymerization reactions?
The compound’s electron-rich vinyl ether group facilitates cationic polymerization, while the conjugated diene system enables Diels-Alder (DA) cycloadditions. Studies on 2-methyl-1,3-butadiene polymerization in natural rubber synthesis suggest similar initiation mechanisms using Lewis acids or radical initiators . Kinetic studies via differential scanning calorimetry (DSC) or size-exclusion chromatography (SEC) are recommended to monitor molecular weight distribution.
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of Diels-Alder reactions involving this compound?
Density functional theory (DFT) calculations at the M06-2X/Def2-SVPD level have been used to predict regioselectivity in methoxy-substituted dienes. For 2-methoxy-1,3-butadiene, computational models accurately predicted para-selectivity (ΔG≠ ≈ 2.6 kcal/mol), validated by experimental outcomes . Similar approaches can model the electron-donating effects of the vinyloxy group on transition-state geometries.
Q. What methodologies assess the environmental persistence and degradation pathways of this compound?
Aerobic and anaerobic degradation studies can be designed using sediment-water systems, as demonstrated for hexachloro-1,3-butadiene. Reductive dechlorination under methanogenic conditions (20°C, Rhine sediment) and half-life calculations via GC monitoring provide a framework . Mobility in soil is estimated using organic carbon partition coefficients (Koc), with values >10³ indicating low mobility .
Q. How do substituents on this compound influence its electronic properties and reaction kinetics?
Ultraviolet-visible (UV-Vis) spectroscopy and dissociative photoionization experiments (e.g., synchrotron radiation) quantify electronic transitions and bond dissociation energies. For 1,3-butadiene derivatives, photoionization mass spectrometry revealed fragmentation patterns correlated with substituent electronegativity . Time-resolved spectroscopic methods (e.g., femtosecond transient absorption) further elucidate excited-state dynamics.
Methodological Recommendations
- Synthesis: Prioritize inert atmospheres (N₂/Ar) to prevent premature polymerization .
- Computational Modeling: Validate DFT results with experimental kinetics or crystallographic data to address discrepancies .
- Environmental Analysis: Combine lab-scale biodegradation assays with computational QSAR models for hazard prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
